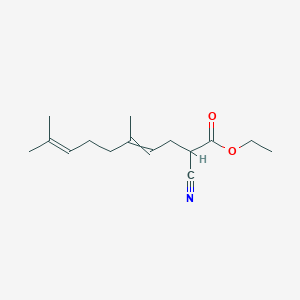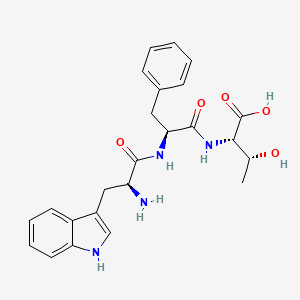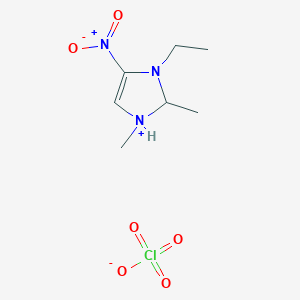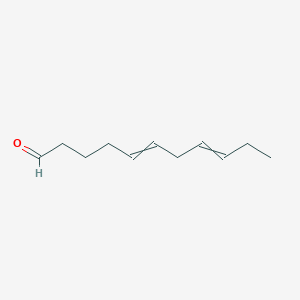![molecular formula C12H9BrF3NO B14210469 Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- CAS No. 832076-90-1](/img/structure/B14210469.png)
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is notable for its unique structure, which includes a bromomethyl group, a methyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base. For the specific compound , the synthesis might involve the reaction of a suitable bromomethyl precursor with a trifluoromethyl-substituted phenyl aldehyde under cyclization conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions with other reagents
Common Reagents and Conditions
Common reagents for these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted oxazoles, while oxidation can lead to the formation of oxazole N-oxides .
Scientific Research Applications
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism by which oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure without the bromomethyl and trifluoromethyl groups.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen in the ring.
Benzoxazole: Contains a fused benzene ring, adding aromatic stability
Uniqueness
The presence of the bromomethyl and trifluoromethyl groups in oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- makes it unique compared to other oxazole derivatives. These groups enhance its reactivity and potential for forming diverse chemical products, as well as its ability to interact with biological targets in unique ways .
Properties
CAS No. |
832076-90-1 |
|---|---|
Molecular Formula |
C12H9BrF3NO |
Molecular Weight |
320.10 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9BrF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 |
InChI Key |
HYHZWSZSUPIHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)

![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

